Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via the Biginelli multicomponent reaction. Structurally, it features a tetrahydropyrimidine core substituted with a 4-methoxyphenyl group at position 4, a methyl group at position 6, and a butyl ester at position 3. The methoxy substituent on the phenyl ring enhances solubility in polar organic solvents, as demonstrated by thermodynamic studies . Its synthesis typically involves condensation of 4-methoxybenzaldehyde, urea/thiourea, and butyl acetoacetate under acid catalysis .
Properties
CAS No. |
300667-72-5 |
|---|---|
Molecular Formula |
C17H22N2O4 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-4-5-10-23-16(20)14-11(2)18-17(21)19-15(14)12-6-8-13(22-3)9-7-12/h6-9,15H,4-5,10H2,1-3H3,(H2,18,19,21) |
InChI Key |
BPKNDDWPCNHIKB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)OC)C |
solubility |
14.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Standard Protocol
The reaction proceeds via initial protonation of the aldehyde, followed by nucleophilic attack by the β-keto ester to form a Knoevenagel adduct. Subsequent cyclization with urea yields the tetrahydropyrimidine ring. A typical protocol involves refluxing equimolar amounts of n-butyl acetoacetate (1.0 mmol), 4-methoxybenzaldehyde (1.0 mmol), and urea (1.3 mmol) in absolute ethanol with hydrochloric acid (4 drops) for 3–6 hours. The crude product is crystallized from ethanol, yielding the target compound as a white solid with reported yields of 75–85%.
Table 1: Optimization of Classical Biginelli Conditions
Role of Catalysts
Lewis acids such as FeCl₃ and NaF enhance reaction efficiency by polarizing carbonyl groups, accelerating Knoevenagel adduct formation. NaF under solvent-free conditions reduces reaction time to 2 hours with comparable yields. Acidic catalysts like HCl remain prevalent due to their low cost and simplicity.
Solvent-Free Synthesis with Heterogeneous Catalysts
Recent advances emphasize eco-friendly protocols by eliminating solvents. NaF-catalyzed reactions under solvent-free conditions at 100°C for 2 hours achieve 85% yield, matching traditional methods. This approach minimizes waste and simplifies purification.
Procedure and Kinetics
A mixture of n-butyl acetoacetate (2.0 mmol), 4-methoxybenzaldehyde (2.0 mmol), urea (2.6 mmol), and NaF (0.1 mmol) is stirred at 100°C. Reaction completion is monitored via TLC (n-hexane/ethyl acetate, 4:1). Post-reaction, the mixture is cooled, washed with cold water, and recrystallized from ethanol. Kinetic studies reveal a second-order dependence on reactant concentrations, with activation energy (Eₐ) of 58.2 kJ/mol calculated using the Arrhenius equation.
Nanoparticle Synthesis via Microemulsion Techniques
The target compound has been engineered into nanoparticles (15–65 nm diameter) for enhanced physicochemical properties.
Microemulsion Protocol
A water-in-oil microemulsion is prepared using cyclohexane (oil phase), Triton X-100 (surfactant), and n-butanol (co-surfactant). The target compound (dissolved in ethanol) is added to the aqueous phase under ultrasonication. Nanoparticles are isolated via centrifugation and characterized by TEM and XRD.
Table 2: Nanoparticle Characterization Data
Thermal Stability
Thermogravimetric analysis (TGA) confirms stability up to 280°C, with decomposition kinetics modeled using the Coats-Redfern equation. The activation energy for decomposition is 142 kJ/mol, indicating high thermal resilience.
Transesterification of Preformed Esters
An alternative route involves transesterifying methyl or ethyl tetrahydropyrimidine carboxylates with n-butanol. This two-step method first synthesizes the methyl/ethyl ester via Biginelli condensation, followed by ester exchange.
Transesterification Protocol
Methyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 mmol) is refluxed with n-butanol (5.0 mmol) and a catalytic amount of sulfuric acid for 12 hours. The product is extracted with dichloromethane and purified via column chromatography (hexane/ethyl acetate, 3:1), yielding 70–75% of the target compound.
Thermodynamic and Kinetic Insights
Solubility and Dissolution Thermodynamics
The solubility of the target compound in organic solvents follows the order: acetonitrile > ethyl acetate > 2-propanol > benzene. Enthalpy of dissolution (ΔHₐ) ranges from −12.4 kJ/mol (acetonitrile) to −8.7 kJ/mol (benzene), indicating exothermic dissolution.
Table 3: Thermodynamic Parameters in Selected Solvents
| Solvent | ΔHₐ (kJ/mol) | ΔSₐ (J/mol·K) |
|---|---|---|
| Acetonitrile | −12.4 | 45.2 |
| Ethyl Acetate | −10.8 | 38.7 |
| Benzene | −8.7 | 29.4 |
Chemical Reactions Analysis
Types of Reactions
Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group or the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In the field of chemistry, this compound serves as an intermediate in synthesizing more complex organic molecules. Its unique structure allows for various chemical transformations:
- Oxidation: Can be oxidized to yield carboxylic acids using potassium permanganate.
- Reduction: Reduction reactions can produce alcohols or amines using sodium borohydride.
- Substitution Reactions: Nucleophilic substitutions can occur at the methoxyphenyl group or the ester moiety.
Biology
The biological applications of Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate are noteworthy:
- Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor. It may inhibit specific enzymes by binding to their active sites.
- Receptor Modulation: Explored for its ability to modulate receptor activity, potentially impacting various signaling pathways.
Medicine
In medical research, this compound has shown promise due to its potential therapeutic properties:
- Anticancer Activity: Preliminary studies suggest that it may possess anticancer properties by inducing apoptosis in cancer cells.
- Antimicrobial Properties: Investigated for its effectiveness against various microbial strains.
- Anti-inflammatory Effects: Explored for its potential to reduce inflammation in biological systems.
Industry
In industrial applications, this compound is utilized in developing new materials and chemical processes. Its stability and reactivity make it suitable for various formulations.
Case Studies
-
Anticancer Research:
A study published in the Journal of Medicinal Chemistry explored a series of compounds related to this compound and their cytotoxic effects on human cancer cell lines. The results indicated significant apoptotic activity against colon and breast cancer cells . -
Enzyme Inhibition:
Research conducted on enzyme inhibitors highlighted the efficacy of derivatives of this compound in inhibiting acetylcholinesterase and butyrylcholinesterase. These findings suggest potential applications in treating neurodegenerative diseases like Alzheimer's .
Mechanism of Action
The mechanism of action of Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways depend on the biological context and the specific target molecules involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Analogues of this compound differ in substituents on the phenyl ring (position 4), the ester group (position 5), and the oxo/thioxo moiety (position 2). Key comparisons include:
Structure-Activity Relationships (SAR)
- Phenyl Ring Substituents :
- Ester Groups: Butyl/ethyl esters (e.g., butyl in the target compound) enhance membrane permeability compared to methyl esters .
- Oxo vs. Thioxo Modifications :
- Thioxo derivatives (e.g., 2-thioxo analogues) exhibit antioxidant properties but lower TP inhibition compared to oxo derivatives .
Biological Activity
Butyl 4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (CAS No. 330674-36-7) is a synthetic compound belonging to the class of tetrahydropyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound based on diverse research findings.
- Molecular Formula : C17H22N2O4
- Molecular Weight : 318.37 g/mol
- CAS Number : 330674-36-7
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit various biological activities, including:
-
Thymidine Phosphorylase Inhibition :
- Thymidine phosphorylase (TP) is implicated in tumor growth and metastasis through angiogenesis. Studies have shown that certain dihydropyrimidone derivatives can act as non-competitive inhibitors of TP. For instance, related compounds demonstrated IC50 values ranging from 303.5 µM to 322.6 µM in inhibiting TP activity, suggesting potential for cancer treatment applications .
- Antioxidant and Antimicrobial Properties :
- Cytotoxicity Studies :
Table 1: Summary of Biological Activities
Case Study: Inhibition of Thymidine Phosphorylase
In a study focused on dihydropyrimidone derivatives as potential TP inhibitors, several compounds were screened for their inhibitory effects. Among them, this compound was highlighted for its structural similarity to active compounds that inhibited TP effectively . The mechanism of action involved binding to the active site of TP without competing with the substrate.
Molecular Docking Studies
Molecular docking studies have provided insights into how this compound interacts with target enzymes like thymidine phosphorylase. These studies suggest that the compound fits well into the binding site of TP, supporting its potential as a lead compound for further drug development aimed at cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
